
N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
“N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18100 . It is also known by other names such as “N-methoxy-N,1-dimethylpyrazole-3-carboxamide” and "1-methyl-1H-pyrazole-3-carboxylic acid N-methoxy-N-methylamide" .
Synthesis Analysis
The synthesis of this compound involves the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives were characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with a methoxy group and two methyl groups attached . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 169.18100, an exact mass of 169.08500, and a LogP of 0.05350 . The compound is in liquid form .Scientific Research Applications
Synthesis and Utility in Medicinal Chemistry
N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide is part of a broader class of compounds that demonstrate significant potential in medicinal and pharmaceutical research. Pyrazoles, including compounds like this compound, are recognized for their pharmacophore characteristics, which make them integral in the development of various biologically active compounds. These compounds are extensively utilized as synthons in organic synthesis, offering a versatile framework for the creation of heterocyclic compounds with widespread biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The discovery and synthesis of pyrazole derivatives leverage methodologies like condensation followed by cyclization or multicomponent reactions (MCRs), which can be conducted under various conditions including microwave irradiation, presenting efficient pathways to obtain these heterocycles in potentially high yields (Dar & Shamsuzzaman, 2015).
Contribution to Sustainable Chemical Practices
Moreover, the synthesis of this compound derivatives and similar compounds aligns with sustainable chemical practices. For instance, research into the conversion of plant biomass into furan derivatives highlights the importance of utilizing renewable feedstocks in the chemical industry. This approach not only supports the development of sustainable materials and fuels but also opens avenues for the application of these derivatives in pharmaceuticals, pesticides, and various chemicals, thereby showcasing the environmental and economic benefits of integrating bio-based resources in the synthesis of complex organic molecules (Chernyshev, Kravchenko, & Ananikov, 2017).
Insights into Multicomponent Reactions (MCRs)
The advancements in the multicomponent reactions (MCRs) for synthesizing pyrazole derivatives, including this compound, underscore the efficiency and versatility of these methodologies in producing compounds with significant biological activities. MCRs are particularly lauded for their pot, atom, and step economy (PASE), which is crucial in the pharmaceutical and medicinal chemistry sectors for the development of new drugs and therapeutic agents. These reactions facilitate the rapid synthesis of complex molecules, thereby accelerating the discovery of new drugs with potential applications in treating various diseases (Becerra, Abonía, & Castillo, 2022).
Future Directions
Pyrazole compounds, including “N-methoxy-N,1-dimethyl-1H-pyrazole-5-carboxamide”, could be considered as a precursor structure for further design of pesticides . Especially, compound 16 showed the highest activity among the synthesized compounds with 64.10%, while starting compound 4 showed the highest at all with 80.82% .
Properties
IUPAC Name |
N-methoxy-N,2-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-9-6(4-5-8-9)7(11)10(2)12-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOZKKGHPNKCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

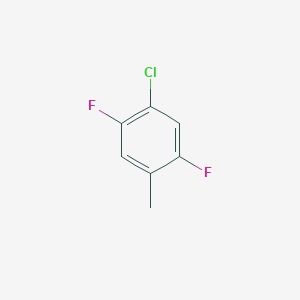

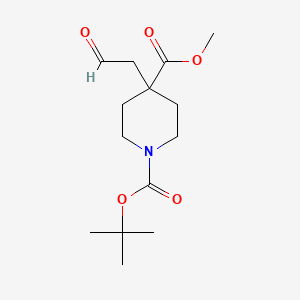
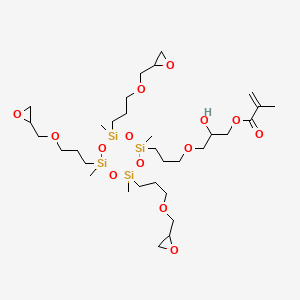
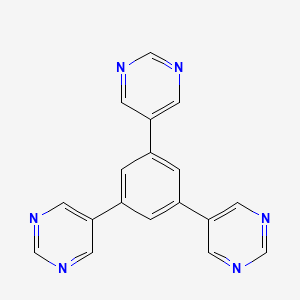
![Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride](/img/structure/B1507629.png)
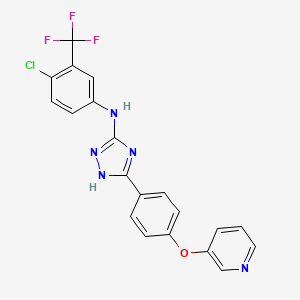

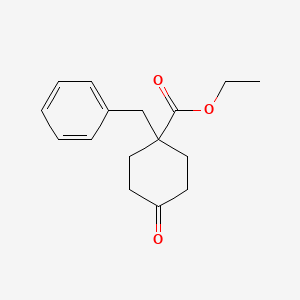
![S-[4-[2-[4-(2-Phenylethynyl)phenyl]ethynyl]phenyl] thioacetate](/img/structure/B1507637.png)
![2'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1507641.png)
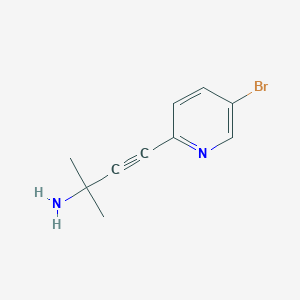
![2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B1507660.png)
